molecular formula C16H14N2O B1351315 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde CAS No. 961-88-6

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B1351315
CAS No.: 961-88-6
M. Wt: 250.29 g/mol
InChI Key: BKAAHCDXVXYPHA-UHFFFAOYSA-N
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Description

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde is a compound that belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms.

Biochemical Analysis

Biochemical Properties

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially modulating the activity of antioxidant enzymes like superoxide dismutase and catalase .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s catalytic site, preventing the hydrolysis of acetylcholine . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These interactions lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and enzyme activity . These effects are particularly evident in in vitro studies, where continuous exposure to the compound results in cumulative cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, it can induce toxicity, leading to adverse effects like hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that are excreted via the kidneys . The compound’s interaction with metabolic enzymes can also affect metabolic flux, influencing the overall metabolic balance within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde typically involves the cyclocondensation of hydrazine with an appropriate carbonyl compound. One common method is the reaction of phenylhydrazine with benzaldehyde under acidic or basic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions that are not possible with its analogs. This versatility makes it a valuable compound for synthetic and medicinal chemistry .

Properties

IUPAC Name

4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-12-13-6-8-15(9-7-13)18-11-10-16(17-18)14-4-2-1-3-5-14/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAAHCDXVXYPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386074
Record name 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

961-88-6
Record name 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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